Cas no 1396576-13-8 (ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate)
![ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/1396576-13-8x500.png)
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-[[(hexahydro-5-oxo-1,4-thiazepin-3-yl)carbonyl]amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylate
- F6350-0218
- VU0544464-1
- ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate
- AKOS024549085
- ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- ethyl 2-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
- 1396576-13-8
-
- インチ: 1S/C15H19N3O4S2/c1-2-22-14(21)8-3-4-10-12(8)17-15(24-10)18-13(20)9-7-23-6-5-11(19)16-9/h8-9H,2-7H2,1H3,(H,16,19)(H,17,18,20)
- InChIKey: RMKHIFVTDWVOSB-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C2CSCCC(N2)=O)=O)=NC2=C1CCC2C(=O)OCC
計算された属性
- せいみつぶんしりょう: 369.08169844g/mol
- どういたいしつりょう: 369.08169844g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 151Ų
じっけんとくせい
- 密度みつど: 1.417±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 7.41±0.40(Predicted)
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6350-0218-50mg |
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1396576-13-8 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6350-0218-5mg |
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1396576-13-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6350-0218-20mg |
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1396576-13-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6350-0218-10μmol |
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1396576-13-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6350-0218-2mg |
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1396576-13-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6350-0218-1mg |
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1396576-13-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6350-0218-2μmol |
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1396576-13-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6350-0218-25mg |
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1396576-13-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6350-0218-40mg |
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1396576-13-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6350-0218-20μmol |
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate |
1396576-13-8 | 20μmol |
$79.0 | 2023-09-09 |
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
ethyl 2-(5-oxo-1,4-thiazepane-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylateに関する追加情報
Ethyl 2-(5-Oxo-1,4-Thiazepane-3-Amido)-4H,5H,6H-Cyclopenta[d][1,3]Thiazole-4-Carboxylate: A Comprehensive Overview
Ethyl 2-(5-Oxo-1,4-Thiazepane-3-Amido)-4H,5H,6H-Cyclopenta[d][1,3]Thiazole-4-Carboxylate is a complex organic compound with the CAS Registry Number 1396576-13-8. This compound belongs to the class of thiazole derivatives and has garnered significant attention in recent years due to its potential applications in drug discovery and material science. The molecule's structure is characterized by a cyclopenta[d][1,3]thiazole core, which is fused with a thiazepane ring system and an ethyl carboxylate group. The presence of these functional groups makes it a versatile compound with unique chemical and biological properties.
The cyclopenta[d][1,3]thiazole moiety is a key structural feature of this compound. This heterocyclic ring system is known for its stability and reactivity in various chemical reactions. Recent studies have highlighted its potential as a scaffold for designing novel bioactive molecules. The thiazepane ring, on the other hand, introduces additional complexity to the molecule by incorporating sulfur atoms into the structure. This not only enhances the compound's solubility but also contributes to its pharmacokinetic properties.
The ethyl carboxylate group attached to the molecule plays a crucial role in modulating its physical and chemical properties. This group increases the lipophilicity of the compound, making it more suitable for certain biological applications. Moreover, the presence of an amido group within the structure suggests that this compound may exhibit interesting interactions with proteins and enzymes.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing Ethyl 2-(5-Oxo-1,4-Thiazepane-3-Amido)-4H,5H,6H-Cyclopenta[d][1,3]Thiazole-4-Carboxylate. These methods often involve multi-step reactions that leverage the reactivity of heterocyclic compounds and amide formation techniques. For instance, one popular approach involves the cyclization of an appropriately substituted thioamide followed by esterification to introduce the ethyl carboxylate group.
From a biological standpoint, this compound has shown promising results in preliminary studies targeting various disease states. For example, research has demonstrated that Ethyl 2-(5-Oxo-1,4-Thiazepane-3-Amido)-4H,5H,6H-Cyclopenta[d][1,3]Thiazole-4-Carboxylate exhibits moderate inhibitory activity against certain kinases involved in cancer progression. Additionally, its ability to modulate ion channels has made it a candidate for exploring treatments related to neurological disorders.
In terms of material science applications, this compound's unique electronic properties make it a potential candidate for use in organic electronics. The sulfur atoms within its structure contribute to its conductivity and stability under various conditions. Recent studies have explored its use as a component in organic photovoltaic devices and flexible electronics.
Despite its promising potential, further research is required to fully understand the scope of Ethyl 2-(5-Oxo-1,4-Thiazepane-3-Amido)-4H,5H,6H-Cyclopenta[d][1,3]Thiazole-4-Carboxylate's applications. Ongoing investigations are focused on optimizing its synthesis for large-scale production and evaluating its safety profile for biomedical applications.
In conclusion, Ethyl 2-(5-Oxo-1
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